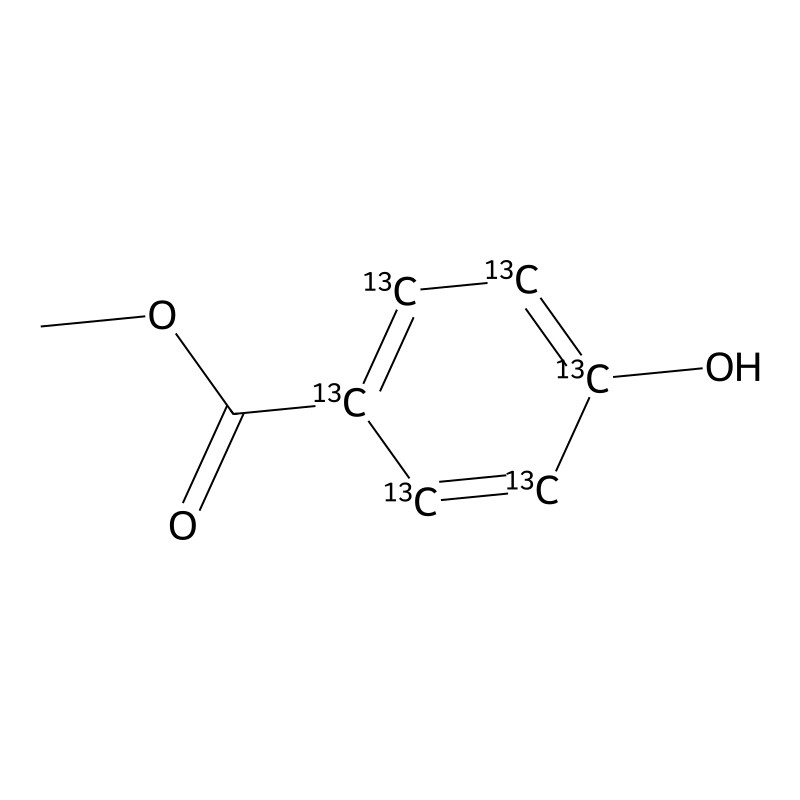

Methyl Paraben-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Primary Application and Experimental Protocol

Methyl Paraben-13C6 is designed specifically for use as an internal standard in analytical chemistry, particularly in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. Its key function is to correct for variations and losses during sample preparation and analysis.

- Purpose: Using a stable isotope-labeled analog of the target analyte (like this compound for Methyl Paraben) ensures that the internal standard behaves almost identically to the analyte during extraction, separation, and ionization. Any changes affecting the analyte will similarly affect the internal standard, allowing for highly precise correction and quantification [1].

- Context of Use: This application is critical in advanced research, such as quantifying exposure to endocrine-disrupting chemicals in human biomonitoring studies [1].

The following diagram illustrates a typical experimental workflow using this compound as an internal standard in bioanalysis:

Experimental workflow for bioanalysis using a stable isotope internal standard.

Detailed Experimental Protocol

This protocol is adapted from methodologies used in human biomonitoring studies, such as those measuring chemical concentrations in maternal and cord blood plasma [1].

Sample Preparation

- Spiking: Add a known, precise amount of this compound solution to a measured volume of the sample (e.g., plasma, urine, or a cosmetic product extract) at the very beginning of the preparation process [1].

- Extraction: Process the sample according to the validated method (e.g., protein precipitation, solid-phase extraction) to isolate the analytes of interest. The labeled internal standard will correct for efficiency losses in this step [1].

Instrumental Analysis

- Liquid Chromatography (LC): Inject the processed sample extract into an LC system. The Methyl Paraben and the this compound will separate from other matrix components on the chromatographic column but will co-elute with each other due to their nearly identical chemical properties [1].

- Mass Spectrometry (MS) Detection: The eluting stream is analyzed by a mass spectrometer. The key to quantification is that the mass spectrometer can distinguish between the unlabeled Methyl Paraben and the labeled this compound by their different mass-to-charge ratios. The peak area ratio of the analyte to the internal standard is used for calculation [1].

Data Processing & Quantification

- Calibration Curve: Prepare a calibration curve using standard solutions with known concentrations of unlabeled Methyl Paraben and a fixed concentration of this compound.

- Calculation: The instrument software calculates the concentration of Methyl Paraben in the unknown sample by comparing the measured peak area ratio to the calibration curve, corrected for by the response of the internal standard [1].

Sourcing and Handling Information

For laboratory use, this compound is available from several chemical suppliers. The table below lists sourcing examples.

| Supplier | Catalog Number | Packaging | Price (Approx.) | Notes |

|---|---|---|---|---|

| Santa Cruz Biotechnology [2] | sc-483244 | 1 mg | $388.00 | For research use only. |

| Medical Isotopes (via ChemicalBook) [3] | C60235 | 1 mg | $390.00 | Price may be from 2021. |

| Fisher Scientific [4] | TRC-M325664-10MG | 10 mg | Information not priced | Brand: Toronto Research Chemicals. |

| Sigma-Aldrich [5] | 32557 | Analytical standard (50 µg/mL in acetone) | Information not priced | Limited shelf life; store at -20°C. |

Storage and Safety: The compound should typically be stored in a refrigerator [3]. As a solution in acetone, it is highly flammable and requires storage at -20°C [5]. Always consult the product's Safety Data Sheet (SDS) before use.

References

- 1. Endocrine disrupting chemicals in maternal and umbilical cord ... [pmc.ncbi.nlm.nih.gov]

- 2. - Methyl | CAS 99-76-3 (unlabeled) | SCBT - Santa Cruz... paraben 13 C 6 [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. Toronto Research Chemicals 10MG Methyl - Paraben 13 C 6 [fishersci.co.uk]

- 5. 4-hydroxybenzoate-ring- Methyl solution 50... | Sigma-Aldrich 13 C 6 [sigmaaldrich.com]

Methyl Paraben-13C6 structure and properties

Chemical Structure and Key Properties

The table below summarizes the core identifiers and physical characteristics of Methyl Paraben-13C6 for quick reference.

| Property | Description |

|---|---|

| IUPAC Name | Methyl 4-hydroxybenzoate-(^{13})C(_6) [1] |

| Molecular Formula | C(_2)(^{13})C(_6)H(_8)O(_3) [1] |

| CAS Number | 1581694-95-2 [1] |

| Molecular Weight | 158.10 g/mol [1] [2] |

| Appearance | White to off-white solid [1] |

| SMILES | O=C(OC)[13C]1=[13CH][13CH]=13C[13CH]=[13CH]1 [1] |

| Unlabeled Analog (CAS) | 99-76-3 [3] [2] [4] |

This compound is synthesized by replacing all six carbon atoms in the benzene ring of methyl paraben with the stable (non-radioactive) isotope Carbon-13 ((^{13})C) [1]. This key structural feature is visually summarized below.

Schematic of this compound synthesis and application.

Experimental Data and Handling

For laboratory use, precise handling and preparation information is crucial. The following table consolidates key experimental data.

| Aspect | Details |

|---|---|

| Purity | >98% (as a solution in methanol) [2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [1]. |

| Solubility | Freely soluble in methanol [2]. Soluble at 100 mg/mL in DMSO (632.51 mM), requiring ultrasonic treatment and warming [1]. |

| Primary Application | Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]. |

Research Context and Protocol Overview

This compound is critical in research for precise measurement of methyl paraben, an antimicrobial preservative and potential endocrine disruptor [1] [5] [6].

- Sample Preparation and Extraction: Protocols often involve solid-phase extraction (SPE). One study used MAX SPE cartridges, with target compounds eluted using 1 mL of 2% formic acid in methanol [7].

- Instrumental Analysis: Analysis is typically performed with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [6] [7]. Parabens and their metabolites are separated using a gradient of water and acetonitrile [7].

- Use of Labeled Internal Standard: this compound is added to samples before processing. It behaves identically to native methyl paraben during extraction and analysis, allowing researchers to correct for procedural losses and matrix effects [8].

Safety and Handling Considerations

While this compound itself is a chemical tool, its unlabeled form has known safety profiles. The methanol solvent in commercial solutions is highly flammable and toxic [2]. Standard laboratory safety practices are essential, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

References

- 1. This compound (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 2. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³C₆, 99 ... [isotope.com]

- 3. Methyl Paraben | C8H8O3 [chemspider.com]

- 4. Methylparaben - Wikipedia [en.wikipedia.org]

- 5. Endocrine disrupting chemicals in maternal and umbilical cord ... [ehjournal.biomedcentral.com]

- 6. In utero exposure to parabens and early childhood BMI z- ... [pmc.ncbi.nlm.nih.gov]

- 7. Co-exposure of phthalates, bisphenols, parabens, and ... [oaepublish.com]

- 8. Accurate assessment of parabens exposure in healthy ... [sciencedirect.com]

Methyl Paraben-13C6 vs unlabeled methylparaben

Compound Identification and Properties

The table below summarizes the key identifiers and properties of the labeled and unlabeled compounds for comparison.

| Property | Methyl Paraben-13C6 | Unlabeled Methyl Paraben |

|---|---|---|

| CAS Number | 1581694-95-2 [1] [2] | 99-76-3 [3] [2] |

| Molecular Formula | C²13C6H8O3 [1] [2] | C8H8O3 [3] |

| Molecular Weight | 158.10 g/mol [1] [2] | 152.15 g/mol [3] |

| IUPAC Name | Methyl 4-hydroxybenzoate-13C6 [1] | Methyl 4-hydroxybenzoate [3] |

| Synonyms | Methyl 4-hydroxybenzoate-13C6, this compound [1] | Methyl p-hydroxybenzoate, Nipagin M, E218 [3] |

| Chemical Structure | Six carbon-12 (12C) atoms in the benzene ring are replaced by carbon-13 (13C) atoms [1]. | Standard aromatic phenol ester structure [3]. |

Applications and Role in Research

This compound is a stable isotope-labeled analog specifically designed for research, primarily serving as an internal standard in quantitative analysis. Its key function and a specific research application are outlined below.

Role of this compound in analytical workflows

- Primary Function: It is used as an internal standard for quantitative analysis by techniques like LC-MS, GC-MS, and NMR [1]. Because it is chemically identical to unlabeled methylparaben but heavier, it allows scientists to account for sample loss and instrument variability during analysis, leading to highly precise measurements [1].

- Specific Research Application: A 2023 pharmacokinetic study used deuterated methylparaben (a similar stable isotope-labeled compound) in a dermal cream applied to human volunteers. This approach allowed researchers to track the absorption, distribution, and excretion of the compound without interference from parabens already present in the body from other sources [4].

Pricing and Availability

Based on the search results, this compound is marketed explicitly for research use only and is not for sale to patients [1].

| Item | Detail |

|---|---|

| Availability | Sold by chemical suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology (SCBT) for research purposes [1] [2]. |

| Example Price | $388.00 for 1 mg from Santa Cruz Biotechnology [2]. MedChemExpress lists 1 mg as in stock, with 5 mg and 10 mg available upon quote [1]. |

References

Methyl Paraben-13C6 stable isotope labeled paraben

Compound Overview and Key Specifications

Methyl Paraben-¹³C₆ is a stable isotope-labeled analog of methyl paraben, where six carbon atoms in the benzene ring are replaced by the ¹³C isotope [1]. It is primarily used as an internal standard for the precise quantification of natural methyl paraben in complex samples using techniques like GC-MS and LC-MS [2] [3] [4].

The table below summarizes its key chemical properties and commercial availability:

| Property | Specification |

|---|---|

| CAS Number | 1581694-95-2 [1] [5] |

| Molecular Formula | C₂(¹³C₆)H₈O₃ [1] [4] [5] |

| Molecular Weight | 158.10 g/mol [1] [4] [5] |

| Chemical Purity | ≥ 98% [4] |

| Available Forms | Solid (1 mg, 5 mg, 10 mg) [1] and Solution (1 mg/mL in methanol) [4] |

| Primary Application | Internal Standard for GC-MS/LC-MS analysis [2] [3] [5] |

Detailed Experimental Protocols

Here are two established methods for determining parabens in different sample matrices using Methyl Paraben-¹³C₆.

GC-MS/MS Analysis in Personal Care Products [2]

This method is optimized for a rapid and robust analysis of cosmetic products.

Sample Preparation:

- Weigh & Spike: Accurately weigh about 0.5 g of the homogenized personal care product. Add a known amount of Methyl Paraben-¹³C₆ internal standard at the beginning of extraction to correct for losses and matrix effects.

- Extract: Add 10 mL of methanol to the sample.

- Homogenize: Vortex the mixture vigorously for 1 minute.

- Sonicate: Sonicate the sample for 10 minutes to enhance extraction.

- Clarify: Centrifuge the extract and then filter the supernatant through a 0.22 µm membrane filter before instrumental analysis.

Instrumental Analysis (GC-MS/MS):

- Technique: Gas Chromatography-Tandem Mass Spectrometry.

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Dynamic Selected Reaction Monitoring (dSRM) for high sensitivity and selectivity.

- Key Advantage: This method requires no derivatization step, simplifying the workflow.

Method Performance [2]:

- Linearity: Coefficients of determination (r²) > 0.995.

- Recovery: Ranges from 97% to 107% at various spiked concentrations.

- Extraction Efficiency: Greater than 97% in a single extraction.

LC-MS/MS Analysis with Isotope-Coded Derivatization in Wastewater [3]

This method uses chemical derivatization for highly sensitive analysis of environmental water samples.

Sample Preparation:

- Extract: Pass a defined volume of wastewater (e.g., 100 mL) through a solid-phase extraction (SPE) cartridge.

- Elute: Elute the target parabens from the cartridge with a suitable solvent.

- Evaporate: Gently evaporate the eluent to dryness under a nitrogen stream.

- Reconstitute: Redissolve the residue in the derivatization reaction solvent.

Derivatization Reaction:

- Reagent: Use d₀-10-Methylacridone-2-sulfonyl chloride (d₀-MASC) for the analyte and its deuterated analog (d₃-MASC) for isotope-coded derivatization.

- Conditions: React in a mixture of 0.1 mol/L bicarbonate buffer (pH 9.5) and acetonitrile (50/50, v/v) at 45°C for 10 minutes [3].

- Quench: Stop the reaction by adding a quenching agent.

Instrumental Analysis (LC-MS/MS):

- Technique: Liquid Chromatography-Tandem Mass Spectrometry.

- Internal Standards: This method employs a double internal standard approach:

- Methyl Paraben-¹³C₆: Corrects for variations during the MS ionization process.

- Isotope-Coded Derivative (d₃-MASC): Corrects for inefficiencies and variations during the derivatization reaction itself [3].

Experimental Workflow Visualization

The following diagram illustrates the core workflow for the GC-MS/MS protocol, showing the key steps from sample preparation to quantitative analysis:

Key Technical Advantages and Role in Analysis

Using Methyl Paraben-¹³C₆ as an internal standard offers critical advantages for reliable quantification:

- Compensates for Matrix Effects: In MS analysis, co-eluting substances from complex samples (like cosmetics or wastewater) can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the labeled internal standard has nearly identical chemical properties and elution time as the natural analyte, it experiences the same matrix effects, allowing for precise correction [3].

- Corrects for Analytical Variability: It accounts for losses during sample preparation (e.g., extraction, evaporation) and fluctuations in instrument response, ensuring high accuracy and precision [2].

References

- 1. Methyl Paraben-13C6 (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 2. Rapid determination of parabens in personal care products ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of parabens in domestic sewage by isotope- ... [sciencedirect.com]

- 4. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³C₆, 99 ... [isotope.com]

- 5. 1581694-95-2 | Product Name : this compound [pharmaffiliates.com]

4-Hydroxybenzoic Acid Methyl Ester-13C6 definition

Compound Definition and Core Characteristics

This compound is the methyl ester of 4-hydroxybenzoic acid, where six carbon atoms in the benzene ring are the stable (non-radioactive) carbon-13 isotope [1]. This specific labeling makes it distinguishable from the native compound by mass spectrometry.

The table below summarizes its key identifying properties:

| Property | Description |

|---|---|

| IUPAC Name | Methyl 4-hydroxybenzoate-13C6 [1] |

| Synonyms | Methyl Paraben-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; E 218-13C6 [2] |

| CAS Number | 1581694-95-2 [1] [2] |

| Molecular Formula | C₂¹³C₆H₈O₃ [1] [2] |

| Molar Mass | 158.10 g/mol [1] [2] |

Physicochemical Properties and Handling

This labeled standard is typically supplied as a white to off-white solid [1]. Its molecular structure is designed to mimic the natural compound in all aspects except mass.

| Property | Specification | Note / Application |

|---|---|---|

| Appearance | White to off-white solid [1] | - |

| Solubility | 100 mg/mL in DMSO (632.51 mM) [1] | Requires ultrasonic treatment and warming [1]. |

| Storage | -20°C for 3 years (powder); -80°C for 6 months (in solvent) [1] | Protect from moisture. |

Applications and Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry to ensure accurate quantification.

- Role as Internal Standard: It is added in a known quantity to samples (e.g., urine, blood, water, product extracts) before processing [1]. Any losses during sample preparation, such as extraction or derivatization, proportionally affect both the native parabens and the 13C6 standard. During MS analysis, the standard and analytes are detected at different mass-to-charge ratios, allowing for precise correction and quantification [1].

Detailed Protocol for Urinary Paraben Analysis

The following workflow visualizes a typical GC-MS/MS method for measuring paraben levels in urine, a common approach in exposure assessment studies that can utilize this labeled standard [3]:

Experimental workflow for paraben analysis in urine.

- Sample Preparation and Analysis [3]: The method involves enzymatic deconjugation, liquid-liquid extraction, derivatization, and GC-MS/MS analysis. This compound is added at the very first step to correct for variability throughout this process.

Paraben Metabolism and Relevance

Using a labeled standard helps track the behavior of methylparaben in biological systems. Enterobacter cloacae hydrolyzes methylparaben to 4-hydroxybenzoic acid, which is then decarboxylated to phenol under aerobic conditions [4]. In humans, dermally absorbed or ingested methylparaben is rapidly hydrolyzed to 4-hydroxybenzoic acid, conjugated, and excreted in urine without evidence of accumulation [5].

Safety and Regulatory Information

- Safety: this compound is for research use only and is not intended for diagnostic or therapeutic use [1] [2]. While methylparaben is generally considered low in toxicity and safe at low concentrations, it can act as a chemical allergen and has known estrogenic activity [1].

- Regulatory Status: Unlabeled methylparaben is generally regarded as safe by the FDA and is widely used as a preservative in cosmetics, pharmaceuticals, and food, often at concentrations between 0.01% and 0.3% [5].

References

- 1. This compound (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 2. paraben- Methyl | CAS 99-76-3 (unlabeled) | SCBT - Santa Cruz... 13 C 6 [scbt.com]

- 3. Parameters of ovarian reserve in relation to urinary ... [ehjournal.biomedcentral.com]

- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) ... [pmc.ncbi.nlm.nih.gov]

- 5. E219 (Sodium Methylparaben) - Ataman Kimya [atamanchemicals.com]

Methyl Paraben-13C6 HPLC method development

HPLC Method Development for Methyl Paraben

Developing a robust HPLC method involves a systematic approach to achieve optimal separation, identification, and quantification. The process for Methyl Paraben-13C6 will be identical to that of its unlabeled analogue, as the isotopic label does not alter its chemical or chromatographic properties.

Suggested Method Development Workflow

The flowchart below outlines a systematic workflow for developing your HPLC method.

Detailed Protocols and Parameters

Based on the literature for methyl paraben and related compounds, here are specific experimental protocols and optimized parameters you can use as a starting point.

1. Sample Preparation Protocol This protocol is adapted from a method for extracting methyl paraben from infant formula [1].

- Materials: Methanol, Trichloroacetic acid (TCA), ultrapure water.

- Procedure:

- Weigh 2.5 g of your sample matrix.

- Add 11 mL water, 4 mL of 1% (w/v) TCA solution, and 10 mL methanol.

- Sonicate the mixture to ensure thorough mixing.

- Centrifuge at 6000 rpm at -4°C for 20 minutes.

- Collect the supernatant and filter it through a 0.45 μm nylon syringe filter before HPLC injection.

- Note: The use of methanol and TCA provides good recovery (88-108%) and reduces interference from sample matrices [1].

2. Chromatographic Separation and Analysis The core separation can be adapted from methods developed for folic acid oral liquid and skin permeation studies [2] [3].

- HPLC System: Standard HPLC system with UV detector (e.g., Shimadzu LC-2030 plus or equivalent).

- Column: C18 column (e.g., Agilent 5 TC-C18, 5 μm, 250 x 4.6 mm) maintained at 25°C [2].

- Mobile Phase: Isocratic elution with Phosphate Buffer (pH 4.0) : Methanol in a 79:21 ratio [2].

- Flow Rate: 1.2 mL/min [2].

- Injection Volume: 50 μL [2].

- Detection: UV at 256 nm [1] [2].

- Approximate Retention Time: Under these conditions, methyl paraben elutes at about 4.5 minutes, allowing for a short total run time [2].

Summary of Key Chromatographic Conditions

For a quick overview, the table below consolidates the primary parameters for the HPLC analysis of methyl paraben.

| Parameter | Recommended Condition | Purpose & Notes |

|---|---|---|

| Column Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 μm) | Most common and versatile phase; a Cyano (CN) column is a noted alternative for improved peak shape [3] |

| Mobile Phase | Phosphate Buffer (pH 4.0) : Methanol (79:21) | Isocratic elution for simplicity and speed [2] |

| Flow Rate | 1.2 mL/min | Balances analysis time and resolution [2] |

| Detection Wavelength | 256 nm | Maximum absorbance for methyl paraben [1] |

| Column Temperature | 25°C | Standard operating temperature [2] |

| Injection Volume | 50 μL | Provides good detection sensitivity [2] |

Method Validation Guidelines

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide the framework for this process [4] [5].

- Specificity: The method must be able to unequivocally assess the analyte in the presence of other components like impurities, matrix, or degradants. This is typically shown by a clean chromatogram of a blank sample and no interference at the retention time of the analyte [5].

- Linearity and Range: Prepare and analyze methyl paraben standard solutions at a minimum of five concentrations (e.g., 0.5-20 μg/mL). The method is linear if the correlation coefficient (R²) is ≥ 0.999 [2].

- Accuracy: Demonstrated by a recovery study. Spike a known amount of methyl paraben into the sample matrix (placebo). The average recovery should be between 95% and 105% [2] [5].

- Precision:

- Repeatability (Intra-assay): Analyze six samples at 100% of the test concentration. The Relative Standard Deviation (RSD%) should be < 1.0% for the peak areas [5]. Reported RSD can be as low as 0.29% [1].

- Intermediate Precision (Inter-day): Perform the analysis on different days, with different analysts, or different instruments. The acceptable RSD is typically < 2.0% [5].

- Limit of Detection (LOD) and Quantitation (LOQ): The LOD (the lowest detectable amount) and LOQ (the lowest quantifiable amount with accuracy and precision) can be determined based on a signal-to-noise ratio. A common approach sets LOD at a 3:1 ratio and LOQ at a 10:1 ratio [5]. For methyl paraben, an LOD of 0.2 μg/mL and LOQ of 0.5 μg/mL have been reported [1].

Key Considerations for Your Application

- Stationary Phase Choice is Critical: While C18 is a standard and reliable starting point, research indicates that for separating mixtures containing parabens and compounds of differing polarity (like caffeine), a Cyano (CN) column can be superior in terms of peak shape and retentivity [3]. It is worthwhile to scout different columns during development.

- This compound as an Internal Standard: The primary value of the carbon-13 labeled compound is to serve as an ideal Internal Standard (IS) in mass spectrometry. Since it is chemically identical but spectroscopically distinct, it corrects for sample loss during preparation and instrument variability.

- Adapt for Mass Spectrometry (LC-MS): If you are developing a method for an LC-MS system, you can use the same chromatographic conditions (column, mobile phase, etc.). You will need to transition to MS-compatible volatile buffers (e.g., ammonium acetate or formate instead of phosphate) and optimize the MS source parameters for your specific analyte and IS.

References

- 1. Development and validation of a new method for ... [pmc.ncbi.nlm.nih.gov]

- 2. Establishment and validation of HPLC methods for the ... [pmc.ncbi.nlm.nih.gov]

- 3. /validation and skin diffusion study of... HPLC method development [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Method Development and Validation for ... [pharmtech.com]

- 5. Steps for HPLC Method Validation [pharmaguideline.com]

Comprehensive Application Note: GC-MS Analysis of Methyl Paraben-13C6 in Consumer Products and Biological Matrices

Then, I will now begin writing the main body of the application note.

Introduction to Parabens and Methyl Paraben-13C6

Parabens (alkyl esters of p-hydroxybenzoic acid) are widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their effectiveness, stability, and low cost. The most commonly used parabens include methyl, ethyl, propyl, and butyl parabens, which frequently occur in combination to provide broad-spectrum protection against microbial growth. Recent scientific evidence has raised concerns about their potential endocrine-disrupting properties and possible links to breast cancer when detected in human tissue, highlighting the need for reliable analytical methods for their determination in various matrices [1].

This compound (Methyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled internal standard where all six carbon atoms in the benzene ring have been replaced with 13C isotopes. This compound possesses nearly identical chemical and physical properties to native methyl paraben, making it ideal for isotope dilution mass spectrometry, while being easily distinguishable by mass spectrometry due to its 6 Da mass difference [2]. The use of such labeled standards significantly improves the precision and accuracy of analytical measurements by correcting for analyte losses during sample preparation and matrix effects during ionization [3].

This application note provides a comprehensive protocol for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard, with detailed methodologies for sample preparation, GC-MS analysis, and data interpretation suitable for research and regulatory applications.

Properties and Applications of this compound

Chemical and Physical Properties

This compound has a molecular weight of 158.10 g/mol (compared to 152.15 g/mol for the unlabeled compound) and the chemical formula C213C6H8O3. The compound appears as a white to off-white solid and is soluble in various organic solvents, particularly DMSO where it demonstrates solubility of approximately 100 mg/mL (632.51 mM) [2]. The 13C labeling occurs specifically on the benzene ring, maintaining the authentic chemical behavior of the native compound while providing the mass difference required for distinction in mass spectrometric analysis.

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for quantitative analysis using GC-MS, LC-MS, or NMR techniques. In stable isotope dilution assays, the labeled standard is added to samples immediately after collection or initial extraction, effectively compensating for matrix effects, extraction efficiency variations, and instrument fluctuations [4]. This approach is particularly valuable when analyzing complex matrices such as biological tissues, food products, and environmental samples where extraction efficiency may vary significantly between samples [3]. The compound serves as an essential tool for method validation and quality control in laboratories monitoring paraben levels in consumer products and human specimens for safety assessment.

Experimental Protocols

Sample Preparation Procedures

3.1.1 Extraction Protocols

The extraction method varies significantly based on the sample matrix. For human tissue samples, an effective approach involves homogenizing the tissue followed by extraction with n-hexane:acetone (1:1 v/v) solvent mixture. The extract is then subjected to cleanup using a silica gel column with ethyl acetate used for both column conditioning and elution [1]. For infant formula and dairy products, sample preparation begins with homogenization followed by dissolving 2.5 g of sample in a mixture of 11 mL water, 4 mL trichloroacetic acid (TCA) solution 1% (w/v in water), and 10 mL methanol. After sonication, the mixtures are centrifuged at 6000 rpm at -4°C for 20 minutes, resulting in protein precipitation at the bottom, a lipid layer on the surface, and a supernatant containing the extracted methyl paraben [5].

For personal care products, a simpler extraction protocol can be employed where test portions are extracted with methanol followed by vortexing, sonication, centrifugation, and filtration without derivatization [6]. In the case of polymer materials such as baby teethers, migration tests using water or saliva simulants as extraction solvents provide more relevant data regarding actual exposure under use conditions [4].

3.1.2 Cleanup and Derivatization

Solid-phase extraction provides an efficient cleanup approach for complex matrices. For paraben analysis, C18 or polymer-based SPE cartridges are typically used, with elution using organic solvents such as methanol or acetonitrile [4]. Derivatization is essential for GC-MS analysis of parabens to improve volatility and thermal stability. Two silylation reagents have been successfully employed: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with complete derivatization achieved using 20 μL of MSTFA at 70°C for 30 minutes [1], and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can be used without subsequent water-quenching and reextraction steps due to its relatively low boiling point (131°C) [3].

GC-MS Analysis Parameters

3.2.1 Instrument Configuration

The GC-MS system should be configured with a capillary column with medium polarity stationary phase, such as a Poly(Diphenyl 35%)/Dimethylsiloxane 65%) phase (e.g., DB-5ms), which provides robust performance and withstands the effects of silylating agents and heating [3] [7]. The recommended column dimensions are 30 m × 0.25 mm × 0.25 μm. Helium (99.999% purity) should be used as the carrier gas at a constant flow rate of 1-2 mL/min [7]. The injection port should be maintained at 250-280°C with a splitless injection mode and an injection volume of 1-2 μL.

3.2.2 Temperature Programming

An optimized temperature program is crucial for efficient separation. The initial oven temperature should be set at 60-70°C (hold for 1-2 minutes), followed by a ramp of 20-25°C/min to 200°C, then a second ramp of 10-15°C/min to 280-300°C (hold for 2-5 minutes). The total run time typically ranges from 10 to 20 minutes depending on the specific analytes and matrix [7]. The transfer line temperature should be maintained at 280-300°C to ensure efficient transfer of analytes to the mass spectrometer.

3.2.3 Mass Spectrometric Detection

The mass spectrometer should be operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature should be set at 230-250°C, and the quadrupole temperature at 150-180°C. For quantitative analysis, two acquisition modes can be employed: Full scan mode (m/z 40-500) is useful for method development and qualitative analysis, while selected ion monitoring (SIM) provides enhanced sensitivity for target compounds [8]. For the highest sensitivity and selectivity in complex matrices, GC-MS/MS with selected reaction monitoring can be employed [6].

Table 1: Characteristic Ions for Paraben-TMS Derivatives in GC-MS Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |

|---|---|---|---|

| Methyl Paraben-TMS | 209 | 224, 179 | ~8.5 |

| This compound-TMS | 215 | 230, 185 | ~8.5 |

| Ethyl Paraben-TMS | 223 | 238, 179 | ~9.5 |

| Propyl Paraben-TMS | 237 | 252, 179 | ~10.8 |

| Butyl Paraben-TMS | 251 | 266, 179 | ~12.1 |

Qualitative and Quantitative Analysis

For compound identification, a combination of retention time matching and mass spectral comparison should be used. The identification is considered confirmed when the relative retention time matches that of the standard within ±0.1 minutes and the mass spectrum shows acceptable agreement with the reference spectrum (≥85% match) [8]. For quantitative analysis, the calibration curve is constructed using the ratio of peak areas of the native compound to the labeled internal standard versus concentration. The use of the stable isotope-labeled standard corrects for variations in injection volume, matrix effects, and extraction efficiency, resulting in improved accuracy and precision [4].

Application Examples and Validation Data

Analysis in Various Matrices

The developed method has been successfully applied to various sample matrices. In infant formulas, a study of 20 commercial samples found methyl paraben in only one sample at a concentration of 0.3 μg/mL, demonstrating the general compliance of these products with regulatory standards [5]. Analysis of baby teethers revealed the release of methyl, ethyl, and propyl parabens into water and saliva simulants, with total amounts ranging from 57 to 162 μg per 100 mL, highlighting potential exposure routes for infants [4]. In human breast tissue, parabens were detected at concentrations ranging from low ng/g levels to exceptionally high levels (up to 26,469 ng/g for butyl paraben) in tumor tissues, providing important data for exposure assessment [1].

Table 2: Method Validation Parameters for Paraben Analysis in Different Matrices

| Validation Parameter | Infant Formula [HPLC-UV] | Human Tissue [GC-MS] | Personal Care Products [GC-MS/MS] |

|---|---|---|---|

| Linearity Range | 0.5-20 μg/mL | 50-300 ng/mL | 0.5-500 ng/mL |

| LOD | 0.2 μg/mL | 5-20 ng/g | 0.1-0.5 ng/mL |

| LOQ | 0.5 μg/mL | 15-50 ng/g | 0.5-2 ng/mL |

| Recovery (%) | 88-108% | 85-115% | 97-107% |

| Repeatability (RSD%) | 0.29-1.94% | 4.6-15.6% | <5% |

Method Validation

Comprehensive validation of the analytical method is essential to ensure reliable results. The method should demonstrate linearity over the expected concentration range with correlation coefficients (R²) greater than 0.995 [5] [6]. Accuracy is evaluated through recovery experiments at multiple concentration levels, with acceptable recovery typically ranging from 85% to 115% [5]. Precision is assessed as both repeatability (within-day) and intermediate precision (between-days), with relative standard deviations generally less than 10% for within-laboratory variations [9]. The specificity of the method should be confirmed by analyzing blank samples to demonstrate the absence of interference at the retention times of the target analytes [5].

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor Peak Shape: This may result from incomplete derivatization, active sites in the GC system, or column degradation. Ensure proper derivatization conditions and consider regular maintenance of the GC inlet liner and column trimming.

- Low Recovery: Check the extraction efficiency and consider using a different solvent system. Ensure that the labeled internal standard is added at the beginning of the extraction process to correct for recovery variations.

- High Background: This may indicate matrix interference or column bleed. Improve sample cleanup procedures and ensure that the GC-MS system is properly maintained and conditioned.

- Retention Time Shifts: These can be caused by column degradation, carrier gas flow variations, or temperature calibration issues. Regularly check system performance using quality control standards.

Quality Control Recommendations

For ongoing method verification, include quality control samples with each batch of analyses. These should include:

- Method blanks to monitor contamination

- Quality control samples at low, medium, and high concentrations to verify accuracy and precision

- Continuing calibration verification standards to monitor instrument performance

- Matrix-spiked samples to monitor extraction efficiency and matrix effects

Conclusion

The GC-MS method described in this application note provides a robust, sensitive, and accurate approach for the determination of methyl paraben and its analogs in various matrices using this compound as an internal standard. The use of stable isotope dilution methodology significantly improves the reliability of the quantitative results by compensating for sample preparation variations and matrix effects. The method has been successfully applied to consumer products, food items, and biological tissues, generating valuable data for safety assessment and regulatory compliance. With appropriate method validation and quality control procedures, this protocol serves as a reliable tool for researchers and analysts monitoring paraben levels in various sample types.

Workflow Diagrams

Sample Preparation and Analysis Workflow

The following diagram illustrates the complete workflow for paraben analysis in various matrices using this compound as internal standard:

GC-MS Analysis and Detection Workflow

The following diagram details the GC-MS analysis and detection process:

References

- 1. GC–MS method for the determination of paraben ... [sciencedirect.com]

- 2. This compound (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 3. New GC - MS Method for Mycotoxin Analysis [sigmaaldrich.com]

- 4. Examination of paraben release from baby teethers through migration... [bmcchem.biomedcentral.com]

- 5. Development and validation of a new method for ... [pmc.ncbi.nlm.nih.gov]

- 6. Rapid determination of parabens in personal care products ... [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Rapid GC - MS method for screening seized drugs in forensic... [frontiersin.org]

- 8. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

- 9. Development and validation of an analytical method for ... [gerpac.eu]

Comprehensive Application Notes and Protocols for Methyl Paraben-13C6 Internal Standard in Pharmacokinetic Studies

Introduction to Methyl Paraben-13C6 as Internal Standard

This compound (Methyl 4-hydroxybenzoate-13C6) represents a carbon-13 labeled isotopologue of methyl paraben that serves as a critical internal standard in modern bioanalytical chemistry. This stable isotope-labeled compound features six carbon-13 atoms incorporated into its molecular structure, creating a distinct mass difference that enables precise quantification while maintaining nearly identical chemical properties to its native counterpart. The use of this compound as an internal standard has become increasingly essential in pharmacokinetic studies for tracking paraben exposure and metabolism, as these compounds are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and processed foods.

The physicochemical equivalence between this compound and native parabens ensures nearly identical extraction recovery, chromatographic behavior, and ionization efficiency during mass spectrometric analysis. However, the mass differential (molecular weight: 158.10 g/mol for this compound versus 152.15 g/mol for native methyl paraben) allows for distinct detection and quantification using mass spectrometry. This combination of properties makes this compound particularly valuable for correcting analytical variations that occur during sample preparation, injection, and ionization processes, thereby improving the accuracy, precision, and reliability of paraben quantification in complex biological matrices.

Chemical Properties and Specifications

Table 1: Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 1581694-95-2 |

| Molecular Formula | C₂¹³C₆H₈O₃ |

| Molecular Weight | 158.10 g/mol |

| Appearance | White to off-white solid |

| Synonyms | Methyl 4-hydroxybenzoate-13C6 |

| Stability | Stable, non-volatile compound |

| Storage | -20°C (3 years as powder) |

| Solubility | 100 mg/mL in DMSO (632.51 mM) |

This compound is a highly characterized compound with well-defined physical and chemical properties that make it ideal for analytical applications. The compound features a carbon-13 enriched benzene ring, which creates the mass differential necessary for distinction from native methyl paraben during mass spectrometric analysis. As a stable isotope-labeled analog, this compound demonstrates identical chromatographic behavior to native methyl paraben while providing a distinct mass signature that enables precise quantification through isotope dilution mass spectrometry.

The compound is supplied as a solid powder that exhibits good stability when stored properly at -20°C, maintaining its analytical integrity for up to three years in powder form and for six months when stored in solution at -80°C. Its excellent solubility in DMSO and other organic solvents facilitates preparation of stock solutions that can be conveniently diluted to prepare working standards for analytical applications. This compound serves as the stable isotope-labeled analog of methyl paraben, which is a naturally occurring compound isolated from the barks of Tsuga dumosa and is widely utilized as an antimicrobial preservative in various products due to its ability to increase histamine release and affect cell-mediated immunity [1].

Detailed Analytical Protocol

Sample Preparation Using Microextraction by Packed Sorbent (MEPS)

The MEPS technique represents a modern approach to sample preparation that significantly improves upon traditional methods by reducing solvent consumption and sample volume requirements while enabling high-throughput processing. The following protocol has been optimized for the extraction of parabens from urine samples using this compound as internal standard:

Step 1: Sample Pretreatment: Thaw frozen urine samples and vortex thoroughly. Aliquot 200 μL of urine into a clean microcentrifuge tube. Add 20 μL of this compound working internal standard solution (1 μg/mL in methanol) to each sample. Adjust sample pH to 4.0 using 50 μL of 0.1 M acetate buffer.

Step 2: MEPS Conditioning: Condition the MEPS C18 cartridge (BIN: 1-2 mg sorbent) with 100 μL of methanol followed by 100 μL of deionized water using 10-12 draw-eject cycles for each solvent.

Step 3: Sample Loading: Load the pretreated urine sample (approximately 270 μL total volume) through the MEPS cartridge using 10-12 draw-eject cycles at a slow, consistent speed (approximately 10 μL/second) to ensure optimal analyte binding.

Step 4: Cartridge Washing: Remove interfering compounds by washing with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) using 5 draw-eject cycles. This critical step eliminates weakly retained matrix components while preserving target parabens and the this compound internal standard.

Step 5: Analyte Elution: Elute target analytes using 50 μL of pure methanol with 5 draw-eject cycles, collecting the eluate in a clean autosampler vial. The eluate can be directly injected into the UPLC-MS/MS system without additional concentration steps.

The efficiency of MEPS allows each packed syringe cartridge to be reused approximately 100 times with urine samples without significant performance degradation, making it both cost-effective and environmentally friendly compared to conventional solid-phase extraction methods [2]. The minimal solvent consumption (less than 250 μL per sample) and small sample volume requirements represent significant advantages over traditional techniques.

UPLC-MS/MS Analysis Conditions

Table 2: UPLC-MS/MS Instrument Parameters for Paraben Quantification

| Parameter | Specification |

|---|---|

| Chromatography System | UPLC with Binary Solvent Manager |

| Column | Kinetex C18 (100 mm × 2.1 mm, 1.7 μm) |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile/Water (40:60, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 μL |

| Mass Spectrometer | Tandem Quadrupole with ESI Source |

| Ionization Mode | Electrospray Ionization (Negative) |

| Capillary Voltage | 2.8 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

The chromatographic separation is performed using a Kinetex C18 column maintained at 40°C with an isocratic mobile phase consisting of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The isocratic elution provides excellent reproducibility and stable baseline conditions, which are crucial for precise quantification. The total run time is typically 5-7 minutes, allowing for high-throughput analysis while achieving complete separation of target parabens from potential matrix interferences.

The mass spectrometric detection employs electrospray ionization in negative mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. Specific MRM transitions are monitored for each paraben and the this compound internal standard:

- This compound: 157.0 → 93.0 (Quantifier)

- Methyl Paraben: 151.0 → 92.0

- Ethyl Paraben: 165.0 → 92.0

- Propyl Paraben: 179.0 → 92.0

- Butyl Paraben: 193.0 → 92.0

The distinct mass transition for this compound (157.0 → 93.0) provides unambiguous identification without interference from native parabens or matrix components, enabling accurate isotope dilution quantification [2]. The use of negative ionization mode enhances sensitivity for parabens, which efficiently form deprotonated molecules [M-H]⁻ under electrospray conditions.

Data Analysis and Pharmacokinetic Calculations

Quantification Approach

The quantification of parabens in biological samples employs the isotope dilution method, which utilizes the response ratio between native parabens and the this compound internal standard to calculate concentrations. This approach corrects for variations in sample preparation, injection volume, and ionization efficiency, significantly improving data quality and reliability. The calibration curve is constructed by plotting the peak area ratio (native paraben to this compound) against concentration using weighted linear regression (1/x² weighting). The linear dynamic range typically spans from 0.1 to 100 ng/mL, covering the expected physiological concentrations found in human samples.

The calculation of paraben concentrations in unknown samples follows the formula:

[C_{unknown} = \frac{R_{unknown} - b}{m} \times DF]

Where (C_{unknown}) is the calculated concentration, (R_{unknown}) is the measured peak area ratio, (b) is the y-intercept, (m) is the slope of the calibration curve, and (DF) is the dilution factor. The integration of chromatographic peaks should be performed using automated algorithms with manual verification to ensure accuracy, particularly for low-concentration samples near the limit of quantification.

Pharmacokinetic Calculations and Statistical Analysis

Table 3: Essential Pharmacokinetic Parameters for Paraben Analysis

| Parameter | Abbreviation | Calculation Method |

|---|---|---|

| Maximum Concentration | Cₘₐₓ | Observed maximum value |

| Time to Maximum Concentration | Tₘₐₓ | Time at Cₘₐₓ |

| Area Under Curve | AUC | Linear trapezoidal rule |

| Elimination Half-life | t₁/₂ | 0.693/Elimination rate constant |

| Clearance | CL | Dose/AUC |

| Volume of Distribution | Vd | CL/Elimination rate constant |

The pharmacokinetic analysis begins with noncompartmental analysis (NCA) to derive fundamental parameters that describe the absorption, distribution, metabolism, and excretion of parabens. The area under the concentration-time curve (AUC) is calculated using the linear trapezoidal method, which provides a robust estimate of total exposure. For comprehensive pharmacokinetic characterization, sampling should continue for at least five elimination half-lives to adequately define the terminal elimination phase.

Statistical considerations for pharmacokinetic studies should include appropriate sample size calculations based on expected effect sizes, variability estimates from preliminary data, desired power (typically 80%), and significance level (usually 5%). As noted in pharmacokinetic guidance, "A total of 5 subjects are required for this self-controlled study, to detect a ≥40% difference in midazolam AUC₀–₂₄ₕ with 80% power and a two-sided significance level of 5%" [3]. Additionally, a 20% dropout rate should be factored into recruitment targets to ensure adequate statistical power despite potential participant attrition.

Quality Control and Method Validation

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability, specificity, sensitivity, and robustness of the analytical method for quantifying parabens using this compound as internal standard. The validation should be conducted according to regulatory guidelines and include the following parameters:

Accuracy and Precision: Assess using quality control samples at low, medium, and high concentrations (e.g., 0.5, 10, and 80 ng/mL) analyzed in replicates (n=5) across three separate batches. Accuracy should be within 85-115% of nominal values, with precision (expressed as coefficient of variation) not exceeding 15%.

Linearity and Range: Evaluate using calibration standards spanning the expected concentration range (0.1-100 ng/mL). The correlation coefficient (r) should exceed 0.995, with back-calculated concentrations within 15% of nominal values (20% at the lower limit of quantification).

Specificity: Demonstrate absence of interference from blank matrix components at the retention times of target parabens and the this compound internal standard by analyzing samples from at least six different sources.

Recovery and Matrix Effects: Determine by comparing analyte responses in post-extraction spiked samples to pure solution standards at equivalent concentrations. The internal standard correction provided by this compound effectively compensates for variable matrix effects and recovery efficiencies.

Quality Control During Routine Analysis

The integration of quality control measures during routine analysis is critical for maintaining data integrity. Each analytical batch should include calibration standards, blank samples (to confirm absence of carryover), and quality control samples at low, medium, and high concentrations. The acceptance criteria typically require at least 67% of QC samples (and 50% at each concentration level) to be within 15% of nominal values. The retention time stability for this compound and native parabens should not vary by more than 2% across the analytical batch.

The analytical method utilizing this compound as internal standard has demonstrated excellent performance characteristics, with within- and between-batch precision below 10% and accuracy ranging from 94% to 106% across the validation range [2]. The method's robustness has been verified through testing of different sample lots, analysts, and instrumentation, confirming reliable performance under normal laboratory variations.

Applications in Pharmacokinetic and Exposure Assessment Studies

The implementation of this compound as an internal standard extends across various applications in pharmacokinetics, exposure assessment, and environmental bioaccumulation studies. The method has been successfully employed to investigate paraben exposure in diverse populations and environmental contexts:

Human Biomonitoring: The MEPS/UPLC-MS/MS method with this compound internal standard has been applied to determine parabens in urine samples from postpartum women, revealing detectable concentrations of methyl paraben in all samples with median levels of 39.6 ng/g [4]. These findings highlight the widespread exposure to parabens in human populations through consumer product use.

Environmental Monitoring: this compound-facilitated analysis has been adapted for assessing paraben exposure in wildlife species, particularly terrestrial mammals. Analysis of bat guano samples demonstrated methyl paraben detection in all samples, confirming the environmental penetration of these compounds and their bioavailability to wildlife species [4].

Pharmacokinetic Interaction Studies: The precision offered by stable isotope internal standards like this compound enables investigation of drug-paraben interactions and metabolic perturbations. As noted in pharmacokinetic guidelines, such approaches are valuable for "understanding variability in drug response caused by drug-drug interactions (DDIs), pharmacogenetics, impaired kidney and liver function, etc." [3].

The versatility of the method allows adaptation to various biological matrices including urine, plasma, breast milk, and tissue homogenates with appropriate modification of sample preparation protocols. The exceptional sensitivity (limit of quantification of 0.1 ng/mL) enables detection of parabens at trace concentrations typical of environmental exposure levels, providing valuable data for risk assessment and regulatory decision-making.

Workflow and Data Analysis Diagrams

Figure 1: Comprehensive analytical workflow for paraben quantification using this compound as internal standard, covering sample preparation through MEPS, UPLC-MS/MS analysis, and data processing for pharmacokinetic applications.

Figure 2: Data processing workflow showing the sequence from raw data acquisition through quality control assessment to pharmacokinetic parameter calculation, with built-in quality control feedback mechanisms.

Troubleshooting and Technical Notes

Common Issues and Solutions

Reduced MEPS Recovery: If recovery of this compound decreases significantly, check the MEPS cartridge for potential clogging or sorbent degradation. Replace the cartridge if more than 30% reduction in internal standard response is observed. Ensure consistent draw-eject speed during sample loading to maximize analyte binding.

Chromatographic Peak Tailing: Excessive peak tailing for this compound or native parabens indicates column degradation or mobile phase issues. Regenerate the UPLC column with successive washes of water, methanol, and acetonitrile. Prepare fresh mobile phase daily to prevent pH shifts or microbial growth.

Ion Suppression Effects: Sudden changes in this compound response despite consistent concentration may indicate matrix effects. Use post-column infusion to identify regions of ion suppression and adjust chromatographic conditions to shift analyte retention away from problematic regions.

Calibration Curve Nonlinearity: For correlation coefficients below 0.995, verify this compound concentration consistency across calibration levels. Prepare fresh stock solutions and ensure proper mixing of standards. Consider implementing quadratic fitting with 1/x weighting for extended concentration ranges.

Method Adaptation Notes

The robustness of the this compound-based method allows adaptation to various biological matrices beyond urine, including plasma, breast milk, and tissue homogenates. For fatty matrices like breast milk or tissue, incorporate an additional lipid removal step using hexane or similar non-polar solvent prior to MEPS extraction. For plasma samples, protein precipitation with acetonitrile (1:2 ratio) before MEPS extraction improves cartridge lifetime and recovery.

When adapting this method to novel parabens or metabolites, ensure the this compound internal standard remains appropriate for compensation of extraction and ionization variability. For compounds with significantly different chemical properties, consider synthesizing or sourcing corresponding stable isotope-labeled analogs. However, this compound has demonstrated excellent utility as a universal internal standard for short-chain paraben analogs due to similar chemical behavior.

Conclusion

The application of This compound as an internal standard represents a robust approach for the precise and accurate quantification of parabens in biological matrices for pharmacokinetic and exposure assessment studies. The detailed protocols provided in this document, encompassing MEPS sample preparation, UPLC-MS/MS analysis, and comprehensive data processing, provide researchers with a validated methodological framework that can be implemented in routine analytical laboratories. The exceptional performance characteristics of this method, including high sensitivity, minimal matrix effects, and excellent reproducibility, make it particularly valuable for studies requiring reliable quantification of paraben exposure at environmentally relevant concentrations.

The versatility of the methodology allows adaptation to diverse research applications, from human biomonitoring and pharmacokinetic studies to environmental exposure assessment in wildlife species. As regulatory scrutiny of parabens intensifies due to concerns about potential endocrine-disrupting effects, the availability of robust analytical methods such as the one described here becomes increasingly important for generating reliable data to inform risk assessment and public health decisions. The incorporation of stable isotope dilution principles using this compound sets a high standard for analytical rigor in paraben research, ensuring that resulting data withstands scientific and regulatory scrutiny.

References

- 1. This compound (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 2. Determination of parabens in urine samples by ... [sciencedirect.com]

- 3. Statistical analysis and reporting of clinical pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Parabens and Bisphenol A Concentration ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Using Methyl Paraben-¹³C₆ as an Internal Standard in Analytical Method Development

Introduction to Methyl Paraben-¹³C₆ as an Internal Standard

Methyl Paraben-¹³C₆ (Methyl 4-hydroxybenzoate-¹³C₆) is a carbon-13 labeled stable isotope of the commonly used preservative methyl paraben. This compound serves as an essential internal standard in quantitative analytical methods for determining paraben concentrations in various matrices. As a stable isotope-labeled compound, Methyl Paraben-¹³C₆ possesses nearly identical chemical properties to its native counterpart but can be distinguished mass spectrometrically due to its 6 amu mass difference, making it ideal for accurate quantification in complex biological and environmental samples [1].

The use of Methyl Paraben-¹³C₆ as an internal standard addresses a critical need in analytical chemistry for reliable quantification of parabens, which are widely employed as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. While parabens are generally regarded as safe, recent studies have raised concerns about their potential endocrine-disrupting effects, necessitating precise monitoring of human exposure levels [2] [3]. Methyl Paraben-¹³C₆ enables researchers to account for matrix effects, extraction efficiency variations, and instrumental fluctuations during analysis, thereby improving the accuracy and reliability of paraben quantification in exposure assessment studies.

Internal Standard Fundamentals and Properties

Chemical and Physical Characteristics

Methyl Paraben-¹³C₆ has the molecular formula C₂¹³C₆H₈O₃ and a molecular weight of 158.10 g/mol, compared to 152.15 g/mol for the unlabeled compound. The carbon-13 enrichment occurs specifically in the benzene ring structure, providing the mass difference necessary for distinction via mass spectrometry while maintaining identical chemical behavior. The compound typically appears as a white to off-white solid and is sufficiently soluble in DMSO (100 mg/mL, 632.51 mM) for stock solution preparation [1].

The stable isotope labeling in Methyl Paraben-¹³C₆ does not alter its chemical structure or reactivity but provides a distinct mass signature that allows it to be differentiated from native parabens during mass spectrometric analysis. This property is particularly valuable when employing tandem mass spectrometry (MS/MS) techniques, where the compound yields characteristic fragment ions that are shifted by predictable mass increments compared to their unlabeled counterparts. The physicochemical stability of Methyl Paraben-¹³C₆ under various storage conditions makes it suitable for long-term analytical studies, though appropriate storage at -20°C is recommended to maintain integrity over extended periods [1] [4].

Advantages in Quantitative Analysis

The implementation of Methyl Paraben-¹³C₆ as an internal standard offers several significant advantages in analytical method development:

Compensation for Matrix Effects: In complex biological matrices such as urine, plasma, or tissue homogenates, co-extracted compounds can suppress or enhance ionization efficiency in LC-MS systems. Methyl Paraben-¹³C₆ experiences nearly identical matrix effects as the target analytes, enabling accurate correction [2] [5].

Correction for Extraction Efficiency Variations: Sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction, often yield variable recovery rates. By adding Methyl Paraben-¹³C₆ at the beginning of the extraction process, analysts can precisely determine analyte recovery and apply appropriate correction factors [2].

Instrument Performance Monitoring: Fluctuations in instrument response due to source contamination, detector degradation, or mobile phase variations are simultaneously tracked when using stable isotope internal standards, improving method robustness [4].

Reduced Method Validation Requirements: The use of a structurally identical internal standard minimizes the need for extensive validation of extraction efficiency across different lots and matrices, streamlining method development [5].

Analytical Applications and Methodologies

Quantitative Analysis in Biological Matrices

Methyl Paraben-¹³C₆ has been extensively employed as an internal standard in the analysis of parabens across various biological matrices. The following table summarizes key methodological applications documented in recent scientific literature:

Table 1: Analytical Applications of Methyl Paraben-¹³C₆ as Internal Standard

| Matrix | Analytical Technique | Sample Preparation | Target Analytes | Reference |

|---|---|---|---|---|

| Urine | MEPS/UPLC-MS/MS | Microextraction by Packed Sorbent | MeP, EtP, PrP, BuP, BzP | [2] |

| Placenta | GC-MS/MS | Enzymatic Digestion + DLLME | MPB, EPB, PPB, BPB | [5] |

| Urine | SPE-GC/MS/MS | Solid-Phase Extraction | Multiple phenolic biomarkers | [4] |

| General | LC/GC-MS | Various extraction methods | Paraben mixtures | [6] |

In urine analysis, Methyl Paraben-¹³C₆ has proven invaluable for biomonitoring studies aimed at assessing human exposure to parabens. A method described by Jardim et al. utilized Methyl Paraben-¹³C₆ as an internal standard in conjunction with microextraction by packed sorbent (MEPS) followed by UPLC-MS/MS analysis. This approach allowed for the determination of trace-level parabens using only 200 μL of urine, with the MEPS sorbent being reused over 100 times without performance degradation [2]. This demonstrates the cost-effectiveness and efficiency achievable with proper internal standard implementation.

For more complex matrices such as placental tissue, researchers have employed Methyl Paraben-¹³C₆ in methods involving enzymatic liquefaction followed by dispersive liquid-liquid microextraction (DLLME) and GC-MS/MS analysis. This innovative approach adapted the semi-solid placental tissue to the extraction technique rather than selecting the technique based on the sample, overcoming significant matrix challenges. The method enabled the monitoring of paraben transference from mother to fetus, providing crucial insights into developmental exposure to these compounds [5].

Multi-residue Methods for Exposure Assessment

The trend in human biomonitoring has shifted toward multi-analyte methods that can simultaneously quantify numerous biomarkers of exposure in a single analytical run. Methyl Paraben-¹³C₆ is frequently included in multi-component internal standard mixes, such as the Paraben Internal Standard Mix Solution available commercially, which contains ¹³C₆-labeled analogs of methyl, ethyl, propyl, and butyl parabens [6]. These comprehensive mixes facilitate the accurate quantification of multiple paraben species while maintaining methodological efficiency.

Recent initiatives like the European Human Biomonitoring Platform (HBM4EU) have prioritized the standardized measurement of exposure biomarkers, including parabens, across European populations. In this context, Methyl Paraben-¹³C₆ plays a crucial role in ensuring data comparability across different laboratories and studies. The implementation of standardized protocols using stable isotope internal standards allows for the generation of reliable exposure data that can inform regulatory decisions and public health policies [5] [4].

Detailed Experimental Protocols

Protocol 1: Determination of Parabens in Human Urine Using MEPS/UPLC-MS/MS

This protocol adapts the method described by Jardim et al. for monitoring paraben exposure in postpartum women [2].

Table 2: Reagents and Consumables for Urine Analysis

| Item | Specifications | Purpose |

|---|---|---|

| Methyl Paraben-¹³C₆ | Certified standard solution | Internal Standard |

| Native Paraben Standards | MeP, EtP, PrP, BuP, BzP | Calibration & QC |

| MEPS Sorbent | C18 phase | Extraction medium |

| UPLC Columns | C18, 1.7 μm particles | Chromatographic separation |

| Mobile Phase | Methanol/water or acetonitrile/water with modifiers | LC elution |

Sample Preparation Procedure:

- Internal Standard Addition: Add 50 μL of Methyl Paraben-¹³C₆ working solution (concentration 100 ng/mL) to 200 μL of urine sample in a 1.5 mL vial.

- pH Adjustment: Adjust sample pH to 4.0 using 50 μL of 0.1 M acetate buffer to optimize extraction efficiency.

- MEPS Extraction:

- Condition the MEPS sorbent with 100 μL methanol followed by 100 μL water.

- Load the sample through the sorbent using 10 complete draw-eject cycles at 10 μL/s.

- Wash with 100 μL of methanol:aqueous acetic acid 0.1% (10:90, v/v) to remove interferents.

- Elute analytes with 2 × 50 μL methanol into an autosampler vial.

- Analysis:

- Inject 5-10 μL onto UPLC-MS/MS system.

- Use gradient elution with methanol/water containing 0.1% formic acid.

- Monitor multiple reaction monitoring (MRM) transitions for each paraben and the internal standard.

Critical Method Parameters:

- MEPS Optimization: Sample pH, draw-eject volume, and desorption solvent were identified as critical parameters requiring optimization. The C18 sorbent maintained performance for over 100 extractions with proper cleaning between samples.

- Chromatographic Separation: Employ a 10-minute gradient program starting at 40% methanol, increasing to 95% over 7 minutes, followed by re-equilibration.

- Mass Spectrometric Detection: Use electrospray ionization in negative mode with specific MRM transitions: m/z 152→136 for MeP and m/z 158→142 for Methyl Paraben-¹³C₆.

Protocol 2: Analysis of Parabens in Placental Tissue by DLLME/GC-MS/MS

This protocol is adapted from Fernández et al. for determining paraben concentrations in placental tissue, a challenging matrix due to its complexity and semi-solid nature [5].

Sample Preparation Procedure:

- Tissue Homogenization:

- Weigh 1 g of placental tissue and add 5 mL of 0.1 M phosphate buffer (pH 7.4).

- Add 50 μL of Methyl Paraben-¹³C₆ working solution (1 μg/mL) as internal standard.

- Homogenize using a mechanical homogenizer at 10,000 rpm for 30 seconds.

- Enzymatic Digestion:

- Add 100 μL of protease solution (10 mg/mL in buffer) to the homogenate.

- Incubate at 37°C for 2 hours with gentle shaking to liquefy the tissue.

- Protein and Lipid Removal:

- Add 1 mL of acetonitrile and 50 mg of FPS (fatty acid precipitating solvent) to 1 mL of digested sample.

- Vortex for 1 minute and centrifuge at 10,000 × g for 10 minutes.

- Collect the supernatant for DLLME.

- DLLME Procedure:

- Transfer 1 mL of supernatant to a conical test tube.

- Rapidly inject 1 mL of acetone (disperser solvent) containing 150 μL of chlorobenzene (extraction solvent).

- Centrifuge at 5,000 × g for 5 minutes to sediment the extraction solvent.

- Carefully collect the sedimented phase (approximately 50 μL) using a microsyringe.

- Transfer to a GC vial for analysis.

Instrumental Analysis:

- Derivatization: Evaporate the extract under gentle nitrogen stream and reconstitute in 50 μL of MSTFA (N-trimethylsilyl-N-methyl trifluoroacetamide). Heat at 60°C for 20 minutes to form trimethylsilyl derivatives.

- GC-MS/MS Conditions:

- Column: 30 m × 0.25 mm ID × 0.25 μm film thickness mid-polarity column (e.g., DB-35ms)

- Temperature Program: 80°C (1 min), then 15°C/min to 280°C (5 min)

- Injection: 2 μL in splitless mode at 280°C

- Detection: Tandem MS with MRM transitions optimized for each paraben derivative

Analytical Performance and Validation Data

Method Validation Parameters

Comprehensive validation of analytical methods using Methyl Paraben-¹³C₆ as an internal standard typically assesses several key performance parameters to ensure reliability and reproducibility. The following table summarizes typical validation data for paraben determination in biological matrices:

Table 3: Typical Analytical Performance Characteristics with Methyl Paraben-¹³C₆

| Performance Parameter | Urine (MEPS/UPLC-MS/MS) | Placenta (DLLME/GC-MS/MS) | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 0.1-100 ng/mL | 0.5-50 ng/g | R² > 0.990 |

| Limit of Detection | 0.05 ng/mL | 0.1 ng/g | S/N ≥ 3 |

| Limit of Quantification | 0.1 ng/mL | 0.3 ng/g | S/N ≥ 10, accuracy 80-120% |

| Intra-day Precision (%RSD) | < 8% | < 12% | < 15% |

| Inter-day Precision (%RSD) | < 12% | < 15% | < 20% |

| Accuracy | 92-107% | 85-110% | 85-115% |

| Extraction Recovery | 88-95% | 78-92% | > 70% |

| Matrix Effect | 92-105% | 85-108% | 85-115% |

The validation data demonstrate that methods incorporating Methyl Paraben-¹³C₆ as an internal standard consistently meet accepted bioanalytical method validation criteria across different matrices and instrumentation platforms. The precision and accuracy values fall within acceptable ranges, confirming the reliability of quantification. Notably, the extraction recovery percentages indicate efficient sample preparation with minimal analyte loss, while the matrix effect values close to 100% demonstrate effective compensation for ionization suppression or enhancement [2] [5] [4].

Stability Assessment

The stability of Methyl Paraben-¹³C₆ under various storage and processing conditions has been evaluated to ensure analytical integrity throughout the sample lifecycle. Stability testing conducted in urine matrices has demonstrated that phenolic biomarkers, including Methyl Paraben-¹³C₆, remain stable under several conditions:

- Short-term Stability: Stable at room temperature for 24 hours and at 4°C for 7 days

- Long-term Stability: No significant degradation observed at -20°C for up to 18 months

- Freeze-thaw Stability: Stable through three freeze-thaw cycles with less than 10% concentration change

- Processed Sample Stability: Extracted samples stable in autosampler (10°C) for 24 hours [4]

These stability characteristics ensure that Methyl Paraben-¹³C₆ maintains its integrity throughout the analytical process, providing consistent internal standard response regardless of sample handling variations. This robustness is particularly valuable in large-scale biomonitoring studies where samples may be processed in multiple batches over extended timeframes.

Practical Considerations and Troubleshooting

Handling and Storage Guidelines

Proper handling and storage of Methyl Paraben-¹³C₆ are essential for maintaining its integrity and ensuring accurate quantification:

Storage Conditions: Store the solid compound at -20°C as a long-term storage condition. Stock solutions in DMSO or methanol should be aliquoted and stored at -80°C for up to 6 months or at -20°C for 1 month to prevent evaporation and degradation [1].

Solution Preparation: When preparing working standard solutions, use high-purity solvents (HPLC or LC-MS grade) to minimize contamination. Acetone is commonly used as a solvent for paraben standard mixes, with commercial solutions available at 10 μg/mL concentration [6].

Avoiding Contamination: Use glassware rather than plasticware when handling paraben solutions, as parabens can adsorb to certain plastics. Amber glass vials are recommended to protect from light-induced degradation.

Quality Assessment: Regularly verify the concentration and purity of stock solutions against certified reference materials. Monitor for potential isotope exchange or degradation by comparing the isotope ratio in mass spectrometric analysis.

Troubleshooting Common Issues

Even with proper internal standard implementation, analysts may encounter challenges that affect data quality:

Poor Internal Standard Response: Low signal for Methyl Paraben-¹³C₆ can result from degradation, improper solution preparation, or instrument issues. Verify stock solution integrity and instrument calibration using quality control samples.

Matrix Effects: If significant matrix suppression or enhancement is observed despite internal standard correction, additional cleanup steps may be necessary. Optimize sample dilution factors or incorporate additional clean-up procedures such as pass-through solid-phase extraction.

Chromatographic Issues: Peak tailing or poor resolution for Methyl Paraben-¹³C₆ and native parabens may require mobile phase optimization. Adjust pH or organic modifier concentration to improve peak shape.

Carryover: Implement rigorous needle and injection port washing procedures between samples to prevent carryover, particularly when analyzing samples with high concentration disparities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for analyzing parabens in biological samples using Methyl Paraben-¹³C₆ as an internal standard:

Diagram 1: Analytical Workflow Using Methyl Paraben-¹³C₆ Internal Standard. This workflow illustrates the key steps in quantifying parabens in biological matrices, with Methyl Paraben-¹³C₆ added at the initial stage to correct for variability throughout the analytical process.

Conclusion

Methyl Paraben-¹³C₆ serves as an indispensable tool in modern analytical chemistry for the accurate quantification of paraben compounds in complex matrices. Its implementation as an internal standard significantly enhances the reliability and precision of exposure assessment studies, enabling researchers to generate robust data on human exposure to these widely used preservatives. The protocols and applications detailed in these application notes provide a solid foundation for method development while ensuring compliance with rigorous quality standards.

As analytical techniques continue to evolve toward multi-analyte methods and high-throughput platforms, the role of stable isotope-labeled internal standards like Methyl Paraben-¹³C₆ becomes increasingly critical. Their use facilitates the generation of comparable data across different laboratories and studies, ultimately supporting evidence-based decision-making in public health and regulatory contexts. By adhering to the protocols and considerations outlined in this document, researchers can confidently employ Methyl Paraben-¹³C₆ to advance our understanding of human exposure to parabens and their potential health implications.

References

- 1. Methyl Paraben-13C6 (Methyl 4-hydroxybenzoate-13C6) [medchemexpress.com]

- 2. Determination of parabens in urine samples by ... [sciencedirect.com]

- 3. Evaluation of the health aspects of methyl paraben [sciencedirect.com]

- 4. Quantification and stability assessment of urinary phenolic ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of bisphenols, parabens, and ... [sciencedirect.com]

- 6. Paraben internal standard mix solution [sigmaaldrich.com]

Methyl Paraben-13C6 analytical standard for cosmetics analysis

Methyl Paraben-13C6: Overview and Applications

This compound is the stable, carbon-13 labeled version of Methyl Paraben (Methyl 4-hydroxybenzoate). It serves as a critical internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart.